molecular formula C15H20BrFN2O2 B2965324 Tert-butyl 4-(4-bromo-2-fluorophenyl)piperazine-1-carboxylate CAS No. 1055120-85-8

Tert-butyl 4-(4-bromo-2-fluorophenyl)piperazine-1-carboxylate

Cat. No.: B2965324
CAS No.: 1055120-85-8
M. Wt: 359.239
InChI Key: KNJKFWUOIJHZFK-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-bromo-2-fluorophenyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C15H20BrFN2O2 and a molecular weight of 359.24 g/mol . It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

The synthesis of tert-butyl 4-(4-bromo-2-fluorophenyl)piperazine-1-carboxylate typically involves the reaction of 4-bromo-2-fluoroaniline with tert-butyl piperazine-1-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Tert-butyl 4-(4-bromo-2-fluorophenyl)piperazine-1-carboxylate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include bases like potassium carbonate, acids for hydrolysis, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl 4-(4-bromo-2-fluorophenyl)piperazine-1-carboxylate is utilized in several scientific research fields, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-bromo-2-fluorophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound’s effects are mediated through its binding to these targets, which can include enzymes, receptors, or other proteins. The exact pathways and molecular targets involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Tert-butyl 4-(4-bromo-2-fluorophenyl)piperazine-1-carboxylate can be compared with similar compounds such as:

  • Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate
  • Tert-butyl 4-(4-chloro-2-fluorophenyl)piperazine-1-carboxylate
  • Tert-butyl 4-(4-bromo-2-methylphenyl)piperazine-1-carboxylate

These compounds share structural similarities but differ in their substituents, which can lead to variations in their chemical reactivity and biological activities.

Properties

IUPAC Name

tert-butyl 4-(4-bromo-2-fluorophenyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrFN2O2/c1-15(2,3)21-14(20)19-8-6-18(7-9-19)13-5-4-11(16)10-12(13)17/h4-5,10H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNJKFWUOIJHZFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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